2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile
Description
2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C15H13N3O3 It is a derivative of benzonitrile, featuring a methoxybenzylamino group and a nitro group attached to the benzene ring
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)10-17-15-7-4-13(18(19)20)8-12(15)9-16/h2-8,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARPKXHGRUHXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of a suitable benzonitrile derivative to introduce the nitro group. This is followed by a substitution reaction where the nitrobenzonitrile is reacted with 4-methoxybenzylamine under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Reduction: 2-[(4-Methoxybenzyl)amino]-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 2-[(4-Hydroxybenzyl)amino]-5-nitrobenzonitrile.
Scientific Research Applications
2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxybenzylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethylpyrimidine derivatives: These compounds share structural similarities and are studied for their anticancer properties.
4-Hydroxy-2-quinolones: These compounds have similar biological activities and are used in drug development.
Uniqueness
2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzylamino group and nitro group provide a versatile platform for further chemical modifications and applications in various fields.
Biological Activity
2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile is an organic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceutical chemistry. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₄H₁₁N₃O₃
- Molecular Weight : 269.26 g/mol
- Functional Groups : Nitro group, amino group, and methoxybenzyl substituent
The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, making it a candidate for further investigation in treating infections caused by various pathogens.
- Anticancer Activity : Preliminary studies suggest that derivatives of nitrobenzonitriles can exhibit anticancer properties. The structural features of this compound may enhance its efficacy against certain cancer cell lines .
- Enzymatic Reactions : The compound can act as a protecting group for amide bonds in peptide synthesis, facilitating the formation of complex peptide structures.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nitration and Amination : Starting from appropriate benzonitrile derivatives, nitration followed by amination reactions can yield the target compound.
- Reagents Used : Common reagents include trichloroacetic acid for deprotecting groups and transition metal catalysts for C–N bond formation.
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds can provide insights into the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-nitrobenzonitrile | Lacks methoxybenzyl group | Simpler structure; primarily studied for biological activity. |
| 4-Methoxy-2-nitroaniline | Contains methoxy and nitro groups | Exhibits distinct reactivity due to different positioning of functional groups. |
| 2-Chloro-5-nitrobenzonitrile | Contains chloro instead of amino group | Different reactivity profile; often used in synthetic applications. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on benzo[b]furan derivatives highlighted their anticancer properties, suggesting that structural modifications significantly impact their biological efficacy .
- Research on serotonin receptor ligands indicates that modifications in similar compounds can lead to enhanced binding affinities and potential therapeutic effects in neuropharmacology .
These findings underscore the importance of structural variations in influencing biological activity.
Q & A
Q. What are the recommended synthetic pathways for 2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the nitro group early due to its electron-withdrawing properties, which direct subsequent substitution reactions. A two-step approach is common:
Nitro Introduction : Nitration of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .
Nucleophilic Amination : Coupling the nitro-substituted intermediate with 4-methoxybenzylamine via nucleophilic aromatic substitution. This requires polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–100°C) to overcome the deactivating nitro group’s steric hindrance .
Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2–1.5 equivalents of amine) to maximize yield.
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Crystallization : Use slow evaporation in a solvent mixture (e.g., ethanol/dichloromethane) to grow high-quality crystals.
Data Collection : Employ a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
Refinement : Use SHELXL for structure solution and refinement. Apply multi-scan absorption corrections (SADABS) and validate geometry with PLATON. Typical residuals: R1 < 0.05, wR2 < 0.15 .
This method confirms bond angles, torsion angles, and hydrogen-bonding networks critical for understanding reactivity.
Advanced Research Questions
Q. How can researchers reconcile discrepancies between computational and experimental spectroscopic data (e.g., IR, NMR) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) using Gaussian or ORCA. Include solvent models (e.g., PCM for DMSO) to simulate experimental conditions .
Dynamic Effects : Conduct molecular dynamics (MD) simulations (NAMD or GROMACS) to explore rotamer populations affecting NMR chemical shifts .
Experimental Validation : Compare computed IR vibrational frequencies with attenuated total reflectance (ATR)-FTIR spectra, focusing on nitrile (≈2220 cm⁻¹) and nitro (≈1520 cm⁻¹) stretches .
Q. What methodologies are suitable for assessing the biotransformation and mutagenic potential of this nitroaromatic compound?
- Methodological Answer : Nitro groups are prone to enzymatic reduction, generating reactive intermediates. Key approaches:
In Vitro Metabolism : Incubate the compound with rat liver microsomes (RLM) or recombinant nitroreductases. Monitor metabolites via LC-MS/MS, focusing on amine derivatives (e.g., reduction of -NO₂ to -NH₂) .
Mutagenicity Assays : Use the Ames test (Salmonella typhimurium TA98) with metabolic activation (S9 fraction). Compare mutagenic potency (revertants/µmol) of the parent compound vs. metabolites. A ≥2-fold increase indicates genotoxicity .
Computational Toxicology : Apply QSAR models (e.g., TOPKAT) to predict carcinogenicity from electron-affinity data .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer : Focus on modifying substituents while retaining the nitrobenzonitrile core:
Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 4-position of the benzylamine moiety. Assess solubility (logP via shake-flask) and bioactivity .
Biological Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. IC₅₀ values guide potency optimization .
Crystallographic SAR : Co-crystallize active analogs with target proteins (e.g., cytochrome P450) to identify binding interactions. Use PyMOL for structure-guided design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
